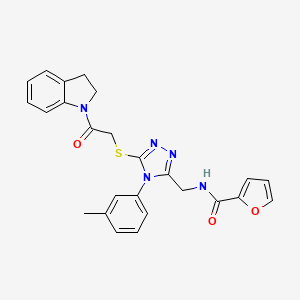
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C25H23N5O3S and its molecular weight is 473.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-(m-tolyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features several notable structural components:
- Indole Moiety : Contributes to various biological activities.
- Triazole Ring : Known for its role in enhancing the pharmacological properties of compounds.
- Furan and Carboxamide Functionalities : Implicated in pharmacokinetic properties and interaction with biological targets.
The molecular formula is C₁₈H₁₈N₄O₂S, with a molecular weight of approximately 374.43 g/mol.
Research indicates that the compound exhibits its biological effects through multiple mechanisms:
- Antimicrobial Activity : The triazole ring is known to interfere with fungal cell wall synthesis, while the indole moiety enhances binding affinity to microbial targets.
- Anticancer Properties : The compound has shown potential in inducing apoptosis in cancer cells through both extrinsic and intrinsic pathways. This is facilitated by its ability to modulate various signaling pathways involved in cell proliferation and survival.
Antimicrobial Activity
Studies have demonstrated that this compound displays significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness compared to other similar compounds:
| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |
|---|---|---|---|
| N-Triazole | 8 | Candida albicans | Antifungal |
| Indole Derivative | 16 | Staphylococcus aureus | Antibacterial |
| N-Triazole-Furan | 4 | Escherichia coli | Antibacterial |
Anticancer Activity
In vitro studies have reported the compound's cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 15.0 | Cell cycle arrest |
| A549 (Lung Cancer) | 10.0 | Inhibition of proliferation |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
-
Case Study on Anticancer Activity :
- A study involving the treatment of HeLa cells with varying concentrations of the compound demonstrated significant inhibition of cell viability at concentrations above 10 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to apoptosis.
-
Case Study on Antimicrobial Efficacy :
- In a comparative analysis with standard antifungal agents, the compound exhibited lower minimum inhibitory concentrations (MICs) against resistant strains of Candida albicans, suggesting its potential as a novel antifungal agent.
Propriétés
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N5O3S/c1-17-6-4-8-19(14-17)30-22(15-26-24(32)21-10-5-13-33-21)27-28-25(30)34-16-23(31)29-12-11-18-7-2-3-9-20(18)29/h2-10,13-14H,11-12,15-16H2,1H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXHLPDADVFEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














